2,2-Difluoro-1,3-benzodioxole-5-acrylic acid methyl ester
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Overview
Description
2,2-Difluoro-1,3-benzodioxole-5-acrylic acid methyl ester is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of two fluorine atoms and a benzodioxole ring structure, which imparts unique chemical properties. It is used in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1,3-benzodioxole-5-acrylic acid methyl ester typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with acrylic acid methyl ester under specific conditions. One common method includes the use of a catalyst such as palladium or platinum to facilitate the reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to achieve maximum efficiency, including temperature control, pressure regulation, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-1,3-benzodioxole-5-acrylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
2,2-Difluoro-1,3-benzodioxole-5-acrylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1,3-benzodioxole-5-acrylic acid methyl ester involves its interaction with molecular targets through its fluorine atoms and benzodioxole ring. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to specific targets. The benzodioxole ring provides a rigid framework that can interact with various biological molecules, influencing their activity and function.
Comparison with Similar Compounds
- 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid
- 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde
- 3,4-Difluoromethylenedioxy benzoic acid
Comparison: 2,2-Difluoro-1,3-benzodioxole-5-acrylic acid methyl ester is unique due to the presence of the acrylic acid methyl ester group, which imparts distinct reactivity and properties compared to its analogs. The fluorine atoms enhance its stability and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
ethyl (E)-3-(2,2-difluoro-1,3-benzodioxol-5-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2O4/c1-2-16-11(15)6-4-8-3-5-9-10(7-8)18-12(13,14)17-9/h3-7H,2H2,1H3/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEFQCRKRHTHFR-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC2=C(C=C1)OC(O2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC2=C(C=C1)OC(O2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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